"6-Chloro-7-methyl-7H-purin-8(9H)-one" IUPAC name and synonyms
"6-Chloro-7-methyl-7H-purin-8(9H)-one" IUPAC name and synonyms
Executive Summary & Chemical Identity
6-Chloro-7-methyl-7H-purin-8(9H)-one represents a specialized "privileged scaffold" in medicinal chemistry. Unlike generic purines, the specific methylation at the N7 position combined with the 8-oxo (lactam) functionality creates a unique electronic environment. This molecule serves as a critical intermediate in the synthesis of DNA-PK inhibitors (such as analogs related to AZD7648), adenosine receptor antagonists , and tri-O-acetyl-N6-(hydroxyphenyl)adenosine metabolites .
Its utility stems from the 6-chloro substituent, which acts as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (
Chemical Data Table
| Property | Specification |
| IUPAC Name | 6-Chloro-7-methyl-7,9-dihydro-8H-purin-8-one |
| Common Synonyms | 6-Chloro-7-methyl-8-oxopurine; 6-Chloro-7-methyluric acid derivative |
| CAS Number | 37527-48-3 |
| Molecular Formula | |
| Molecular Weight | 170.56 g/mol |
| SMILES | CN1C2=C(C(=O)N1)NC=N2(Cl) (Note: Tautomer dependent) |
| InChI Key | DCOLIWSXJIHGOF-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
Structural Logic & Reactivity Profile
To effectively utilize this compound, one must understand the competing reactivities on the purine ring.
The "7-Methyl Lock" Effect
In unsubstituted purines, the proton oscillates between N7 and N9. By methylating N7, this molecule:
-
Locks the Tautomer: Forces the proton to reside primarily on N9 (or the 8-oxo oxygen).
-
Modulates Solubility: Disrupts the crystal lattice energy typical of uric acid derivatives, often improving solubility in organic solvents.
-
Directs Reactivity: The N9 position remains nucleophilic, allowing for further alkylation or ribosylation, while the C6 position is primed for substitution.
Reactivity Pathway Diagram
The following diagram illustrates the primary synthetic utility of the scaffold.
Caption: Divergent synthetic pathways. The C6-chloro group allows library generation via S_NAr, while N9 allows scaffold optimization.
Validated Experimental Protocol: C6-Amination ( )
Objective: Functionalization of the C6 position with a primary amine (e.g., aniline derivative or aliphatic amine) to generate a bioactive candidate.
Context: The 8-oxo group donates electron density into the ring, potentially making the C6-chloro less reactive than in simple 6-chloropurine. Therefore, elevated temperatures and polar aprotic solvents are required.
Materials:
-
Substrate: 6-Chloro-7-methyl-7H-purin-8(9H)-one (1.0 eq)
-
Nucleophile: Primary Amine (1.2 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) or (if using non-volatile amines). -
Solvent: Anhydrous
-Dimethylformamide (DMF) or DMSO.
Step-by-Step Methodology:
-
Preparation:
-
In a flame-dried reaction vial equipped with a magnetic stir bar, suspend 6-Chloro-7-methyl-7H-purin-8(9H)-one (100 mg, 0.58 mmol) in anhydrous DMF (2.0 mL).
-
Note: The starting material may not fully dissolve initially.
-
-
Reagent Addition:
-
Add the Primary Amine (0.70 mmol, 1.2 eq).
-
Add DIPEA (202
L, 1.16 mmol, 2.0 eq) dropwise. -
Critical Check: Ensure the system is sealed under an inert atmosphere (
or Ar) to prevent oxidative degradation of the amine or moisture uptake.
-
-
Reaction:
-
Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 5-10% MeOH in DCM) or LC-MS. The starting material (Cl-purine) peak should disappear, replaced by the more polar product peak.
-
Troubleshooting: If conversion is slow, increase temperature to 100°C or switch solvent to NMP (N-methyl-2-pyrrolidone).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (20 mL) with vigorous stirring.
-
The product often precipitates as a solid.
-
Filter the solid, wash with water (
) and cold diethyl ether ( ). -
Dry under high vacuum.
-
-
Purification (if no precipitate):
-
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate. -
Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
-
Applications in Drug Discovery
This scaffold is particularly relevant for targeting enzymes that utilize ATP, as the purine core mimics the adenine base of ATP.
Target Class: DNA-PK and PI3K Inhibitors
Recent research (e.g., AstraZeneca's AZD7648) highlights the utility of 7-methyl-8-oxopurine scaffolds. The 8-oxo group provides a hydrogen bond donor (NH at position 9) and acceptor (C=O at position 8) that can interact with specific residues in the kinase hinge region, distinct from the interactions of a standard purine.
Target Class: Adenosine Receptors
The 7-methyl substituent alters the steric profile, often reducing affinity for general adenosine receptors (A1, A2A) while enhancing selectivity for specific subtypes or metabolic enzymes when coupled with bulky C6-substituents.
Caption: Pharmacophore mapping. The N7-methyl modulates solubility, while the 8-oxo/9-NH motif anchors the molecule in enzyme active sites.
Safety & Handling
-
Hazard Identification: As a halogenated purine derivative, treat as a potential irritant (H315, H319, H335).
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over long durations).
-
Disposal: Halogenated organic waste streams.
References
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Sigma-Aldrich. 6-Chloro-7H-purin-8(9H)-one Product Sheet. Accessed 2024. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 95057: 6-Chloro-7-methylpurine (Related Scaffold). Link
-
Goldberg, K., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648).[1] Journal of Medicinal Chemistry. Link
-
Pharmaffiliates. 6-Chloro-7,9-dihydro-8H-purin-8-one: Intermediate for tri-O-acetyl-N6-(hydroxyphenyl)adenosine.[2] Link
-
ChemScene. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one (Complex Analog). Link
